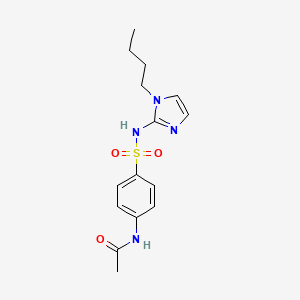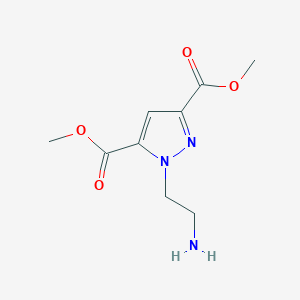
2,2'-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a fluorene core substituted with methoxyphenyl groups and dioxaborolane moieties, making it a versatile building block in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a fluorene derivative is coupled with boronic acid derivatives under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The dioxaborolane groups can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various boronate esters or other coupled products .
科学的研究の応用
2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of fluorescent probes and sensors for biological imaging.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to participate in various chemical reactions due to the presence of reactive dioxaborolane groups. These groups can form stable boronate esters with diols, making the compound useful in cross-coupling reactions and other synthetic applications. The methoxyphenyl groups contribute to the compound’s electronic properties, enhancing its utility in electronic and photonic devices .
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
2,1,3-Benzothiadiazole-4,7-diboronic Acid Bis(pinacol) Ester: Another boron-containing compound with applications in organic electronics and materials science.
Uniqueness
2,2’-(9,9-Bis(4-methoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stands out due to its unique combination of a fluorene core with methoxyphenyl and dioxaborolane groups. This structure imparts distinct electronic and photonic properties, making it particularly valuable in the development of advanced materials and devices.
特性
分子式 |
C39H44B2O6 |
|---|---|
分子量 |
630.4 g/mol |
IUPAC名 |
2-[9,9-bis(4-methoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C39H44B2O6/c1-35(2)36(3,4)45-40(44-35)27-15-21-31-32-22-16-28(41-46-37(5,6)38(7,8)47-41)24-34(32)39(33(31)23-27,25-11-17-29(42-9)18-12-25)26-13-19-30(43-10)20-14-26/h11-24H,1-10H3 |
InChIキー |
GWFGUINXVMAIOH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)


![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)






![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)

